molecular formula C12H17BrO2 B1407843 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol CAS No. 1458652-75-9

1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol

Cat. No. B1407843
M. Wt: 273.17 g/mol
InChI Key: FDKKOTJHTNIELJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C18H26BrNO3 . The InChI code for this compound is 1S/C18H26BrNO3/c1-12-10-15 (11-13 (2)16 (12)19)22-14-6-8-20 (9-7-14)17 (21)23-18 (3,4)5/h10-11,14H,6-9H2,1-5H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 384.31 . The predicted boiling point is 453.9±45.0 °C and the predicted density is 1.268±0.06 g/cm3 . The compound should be stored at 2-8°C .

Scientific Research Applications

Serotonin Agonist Research

  • Studies on 1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), a related compound to 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol, reveal its role as a serotonin (5-HT) agonist. It displays high affinity and selectivity for certain central 5-HT binding sites, particularly 5-HT2 sites. Notably, the R-(-) isomer of DOB shows greater activity than its S-(+) enantiomer and various N-methyl derivatives of DOB, in terms of affinity at central 5-HT2 binding sites and potency in behavioral studies (Glennon et al., 1987).

Analytical Chemistry and Detection

  • A gas chromatography method was developed to analyze 1-(2,6-dimethylphenoxy)-2-aminopropane, structurally similar to the compound of interest, in urine. This method involves acid hydrolysis to improve recovery from urine, highlighting its potential in analytical applications for similar compounds (Szinai et al., 1973).

Synthesis and Pharmaceutical Applications

  • The synthesis and anti-HIV-1 activity of new derivatives of pyrimidin-4(3H)-one containing various substituents, which includes the synthesis of compounds with a 1-bromo-2-(3,5-dimethylphenoxy)ethane structure, indicate potential applications in the pharmaceutical industry. These compounds show virus-inhibiting properties against type 1 human immunodeficiency virus (Novikov et al., 2004).

Anticonvulsant Properties

  • Research on N-[(2,6-dimethylphenoxy)alkyl]aminoalkanols, a category similar to the compound , reveals significant anticonvulsant activity. The most active compound from this research showed efficacy in various animal models, indicating the potential of similar compounds in treating convulsions (Waszkielewicz et al., 2015).

Safety And Hazards

The safety data sheet for this compound suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

1-(4-bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-8-5-10(6-9(2)11(8)13)15-7-12(3,4)14/h5-6,14H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKKOTJHTNIELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol

Synthesis routes and methods I

Procedure details

In a microwave vial 2,2-dimethyloxirane (2.2 g) is added to a suspension of 4-bromo-3,5-dimethylphenol and K2CO3 (11 g) in N,N-dimethylformamide (6 mL). The vial is sealed and the mixture is heated for 48 hours to 120° C. After cooling to room temperature the mixture is partitioned between saturated aqueous Na2CO3 solution and ethyl acetate. The aqueous phase is extracted twice with ethyl acetate and the combined organic phases are dried (MgSO4) and concentrated. The residue is chromatographed on silica gel (cyclohexane/ethyl acetate 100:0→50:50) to give the title compound. Yield: 2.9 g; LC (method 4): tR=1.76 min; Mass spectrum (ESI+): m/z=273 [M+H]+.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-3,5-dimethylphenol (4.0 g), isobutylene oxide (2.0 g) and Cs2CO3 (9.7 g) in N,N-dimethylformamide (10 mL) are stirred at 100° C. for 20 h. After cooling the mixture is partitioned between water and EtOAc, the organic layer dried (MgSO4) and concentrated. Purification of the residue by column chromatography (silica gel, n-hexane:EtOAc 100:0 to 50:50 gradient) gives the desired compound (5.6 g, content ca. 97%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

In a microwave vial 2.20 g (0.03 mmol) of 2,2-dimethyloxirane are added to a suspension of 6.00 g (0.03 mmol) of 4-bromo-3,5-dimethylphenol and 11.0 g (0.08 mmol) K2OC3 in 6.0 ml DMF. The vial is sealed and the mixture is heated for 48 hours to 120° C. After cooling to r.t., the mixture is partitioned between sat. aq. Na2CO3 solution and EtOAc. The aq. phase is extracted twice with EtOAc and the combined organic phases are dried and concentrated. The residue is chromatographed on silica gel (CH/EtOAc 100:050:50) to give the title compound. Yield: 2.9 g; LC (method 4): tR=1.76 min; Mass spectrum (ESI+): m/z=273 [M+H]+.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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